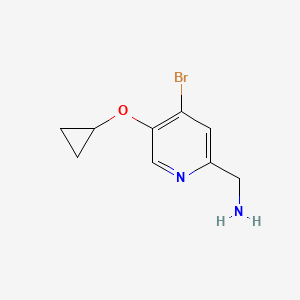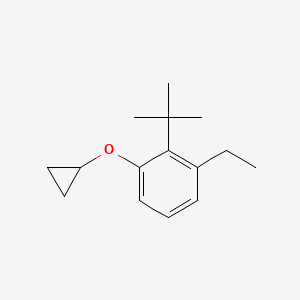
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position
Méthodes De Préparation
The synthesis of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Trifluoromethylation: Addition of the trifluoromethyl group at the 3-position of the pyridine ring.
Amination: Introduction of the methanamine group at the 2-position of the pyridine ring.
These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The cyclopropoxy group contributes to its stability and reactivity.
Comparaison Avec Des Composés Similaires
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: can be compared with similar compounds such as:
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: This compound has a chloro group instead of a cyclopropoxy group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain applications.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11F3N2O |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2,4,14H2 |
Clé InChI |
XJHYUMOQGGYLQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(N=C2)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



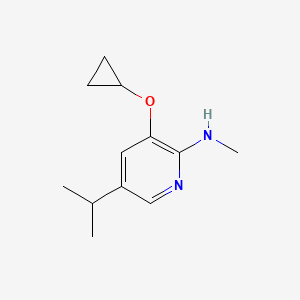


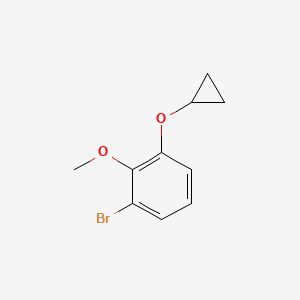
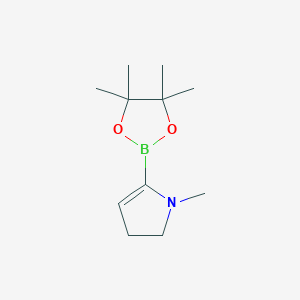


![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)

